molecular formula C21H18N2O4S2 B2974037 (E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide CAS No. 941988-62-1

(E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide

Cat. No.: B2974037
CAS No.: 941988-62-1
M. Wt: 426.51
InChI Key: PZNGTEQSMOMJIN-QURGRASLSA-N
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Description

(E)-2-((4-Methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide is a structurally complex acetamide derivative featuring a sulfonyl group attached to a 4-methoxyphenyl ring and a 1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene moiety. The sulfonyl group improves solubility and may contribute to hydrogen-bonding interactions, while the 4-methoxy substituent on the phenyl ring modulates electronic properties and steric effects. This compound’s E-configuration at the acetamide double bond is critical for its spatial orientation, influencing its reactivity and biological activity .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-23-20-17-6-4-3-5-14(17)7-12-18(20)28-21(23)22-19(24)13-29(25,26)16-10-8-15(27-2)9-11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNGTEQSMOMJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)CS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Chemical Structure and Synthesis

The compound features a complex structure comprising a methoxyphenyl group, a sulfonamide moiety, and a naphtho[1,2-d]thiazole core. The synthesis typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway is crucial for understanding the biological activity linked to specific functional groups within the molecule.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance, derivatives with thiazole rings have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. One study reported that certain thiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been found to inhibit cyclooxygenase-2 (COX-2), which is often overexpressed in tumors. This inhibition can lead to reduced tumor proliferation and enhanced apoptosis .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells, which is known to contribute to cancer progression .
  • Antimicrobial Effects : Compounds containing sulfonamide groups have shown antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Study 1: Anticancer Efficacy

A study published in Cancer Letters examined the effects of a related thiazole compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis through the activation of caspase pathways. The compound's mechanism was linked to the downregulation of survivin and Bcl-2 proteins, promoting cell death in cancerous cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. Compounds similar to this compound were tested against various bacterial strains. Results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating potential for therapeutic use in infectious diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerThiazole derivativesCytotoxicity against MCF-7 and Bel-7402 cells
Enzyme InhibitionCOX-2 inhibitorsReduced tumor growth
AntioxidantVarious derivativesMitigation of oxidative stress
AntimicrobialSulfonamide compoundsActivity against Gram-positive/negative bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent EP3348550A1 lists several N-(benzothiazol-2-yl)acetamide derivatives with variations in substituents (e.g., chloro, methoxy, trifluoromethyl) on the phenyl and benzothiazole rings (Table 1) . For example:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide shares the 4-methoxyphenyl group with the target compound but lacks the naphthothiazole system.
  • N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide substitutes chlorine at the benzothiazole 6-position, which may alter electronic effects and steric hindrance during target binding.

Naphthothiazole-Based Analogues

and describe 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one, which shares the naphthothiazole ylidene moiety but replaces the sulfonylacetamide group with a phenylethanone chain . This substitution reduces hydrogen-bonding capacity and increases hydrophobicity, likely diminishing solubility in aqueous media compared to the target compound.

Acetamide Derivatives with Thiazole/Thiazoline Cores

The crystal structure of 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveals a twisted conformation between the thiazole and dichlorophenyl rings (61.8° dihedral angle), contrasting with the planar naphthothiazole system in the target compound. The dichlorophenyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity relative to the 4-methoxyphenyl group .

Table 1. Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Solubility (Predicted) Notable Properties
Target Compound Naphtho[1,2-d]thiazol-2-ylidene 4-Methoxyphenylsulfonyl, methyl Moderate (sulfonyl) Planar structure, hydrogen-bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 4-Methoxyphenyl, CF3 Low (CF3) High lipophilicity
2-(1-Methylnaphtho[1,2-d]thiazol-2-ylidene)-1-phenylethan-1-one Naphtho[1,2-d]thiazol-2-ylidene Phenyl, methyl Very low Hydrophobic, π-π stacking
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl Low (Cl) Twisted conformation, electron-deficient

Research Findings and Functional Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a sulfonated 4-methoxyphenylacetic acid derivative with a 1-methylnaphthothiazol-2-ylidene amine, analogous to methods in (EDC-mediated coupling) .
  • Biological Relevance: Naphthothiazole derivatives are explored for antimicrobial and anticancer activities.
  • Spectroscopic Data : The ¹H-NMR of analogous compounds () shows characteristic methoxy (~δ 3.70–3.88 ppm) and sulfonyl-related shifts, aiding in structural validation .

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